

# A Technical Guide to Boc-D-Beta-Homophenylalanine: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Boc-d-beta-homophenylalanine*

Cat. No.: *B613744*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-D-beta-homophenylalanine (Boc-D-β-homophenylalanine). This valuable amino acid derivative serves as a critical building block in peptide synthesis and medicinal chemistry, contributing to the development of novel therapeutics and bioactive molecules.

## Core Chemical Properties

Boc-D-β-homophenylalanine is a white crystalline powder. Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the amine, which enhances its stability and solubility, making it highly suitable for peptide synthesis.<sup>[1]</sup> The presence of this protecting group allows for controlled, selective reactions during the construction of complex peptide chains.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative properties of Boc-D-β-homophenylalanine.

Identifier	Value	Source
CAS Number	101555-61-7	[2]
Molecular Formula	C <sub>15</sub> H <sub>21</sub> NO <sub>4</sub>	[2]
Molecular Weight	279.33 g/mol	

Physicochemical Property	Value	Source
Melting Point	100-102 °C	
Boiling Point	444.8 ± 38.0 °C (Predicted)	[3]
Density	1.139 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Solubility	Slightly soluble in water. Soluble in DMSO and Methanol.	
Appearance	White to off-white powder	
Storage Conditions	0-8 °C, keep in a well-ventilated and dry place.[4]	

## Experimental Protocols

Detailed methodologies for the synthesis and application of Boc-D-β-homophenylalanine are crucial for its effective use in research and development.

### Synthesis of Boc-D-β-homophenylalanine from D-Homophenylalanine

This protocol details the N-protection of D-homophenylalanine using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

Materials:

- D-homophenylalanine (H-D-hPhe-OH)

- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- tert-Butanol (t-BuOH)
- Water (H<sub>2</sub>O)
- Diethyl ether (Et<sub>2</sub>O)
- Acetic acid (AcOH)
- Ethyl acetate
- Sodium chloride (NaCl) solution, saturated
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- In a suitable reaction vessel, dissolve D-homophenylalanine (44.0 g, 245 mmol) in a 1:1 mixture of water and tert-butanol (350 mL).[\[4\]](#)
- Add powdered sodium hydroxide (10.8 g, 270 mmol) to the solution at 22 °C.[\[4\]](#)
- Add di-tert-butyl dicarbonate (58.9 g, 270 mmol) in three equal portions over a period of 10 minutes.[\[4\]](#)
- Stir the resulting suspension for 16 hours at room temperature.[\[4\]](#)
- Dilute the reaction mixture with water (300 mL) and wash with diethyl ether (3 x 200 mL) to remove impurities.[\[4\]](#)
- Acidify the remaining aqueous layer to a pH of 5 with acetic acid.[\[4\]](#)
- Extract the product with ethyl acetate (3 x 250 mL). Note: It may be necessary to add more acetic acid during the extraction to maintain the pH.[\[4\]](#)

- Combine the organic extracts and wash with water (250 mL) followed by a saturated sodium chloride solution (250 mL).[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield Boc-D- $\beta$ -homophenylalanine as a white solid.[4] The product can often be used in subsequent reactions without further purification.[4]

## Multi-step Synthesis from D-Phenylalanine

This protocol outlines a four-step synthesis of Boc-D- $\beta$ -homophenylalanine starting from D-phenylalanine.[5]

### Step 1: Reduction of D-Phenylalanine

- Slowly add D-phenylalanine (5.00 g, 30.3 mmol) to a suspension of lithium aluminum hydride ( $\text{LiAlH}_4$ , 2.30 g, 60.5 mmol) in tetrahydrofuran (THF, 100 mL).[5]
- Reflux the mixture for 6 hours, then cool to 0 °C.[5]
- Carefully quench the excess  $\text{LiAlH}_4$  with a 10% aqueous NaOH solution (5 mL) and water (5 mL) at room temperature.[5]
- Stir the resulting slurry for 30 minutes.

### Step 2: Boc Protection

- To the slurry from Step 1, add a solution of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ , 6.93 g, 31.8 mmol) in dichloromethane (30 mL).[5]
- Stir the reaction mixture overnight.[5]
- Filter the mixture through a short path of silica gel and evaporate the solvent to obtain the protected amino alcohol.[5]

Step 3 & 4: Conversion to the final product (via mesylation, cyanation, and hydrolysis) The subsequent steps involving mesylation, reaction with sodium cyanide, and hydrolysis to form the carboxylic acid, followed by a final Boc protection, are described in the literature and

require careful handling of hazardous reagents like sodium cyanide.<sup>[5]</sup> The final product is purified by flash chromatography on silica gel using an n-pentane/ethyl ether eluent.<sup>[5]</sup>

## Use in Boc Solid-Phase Peptide Synthesis (SPPS)

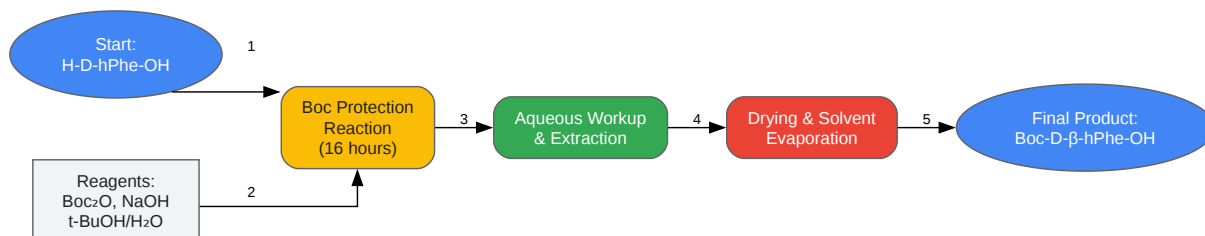
Boc-D- $\beta$ -homophenylalanine is a valuable building block in Boc-SPPS. The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain on a solid support.

General Boc-SPPS Cycle:

- **Resin Swelling:** Swell the peptide-resin in dichloromethane (DCM).<sup>[6]</sup>
- **Boc Deprotection:** Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treating the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for about 20-30 minutes.<sup>[6]</sup>
- **Washing:** Wash the resin with DCM and isopropanol (IPA) to remove residual TFA and byproducts.<sup>[6]</sup>
- **Neutralization:** Neutralize the resulting trifluoroacetate salt of the N-terminal amine using a base, such as diisopropylethylamine (DIEA), in DCM to yield the free amine.
- **Coupling:** Couple the next Boc-protected amino acid (e.g., Boc-D- $\beta$ -homophenylalanine) to the free amine. This is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HBTU or TBTU.
- **Washing:** Wash the resin to remove excess reagents and byproducts.
- **Repeat:** Repeat the cycle of deprotection, neutralization, coupling, and washing for each subsequent amino acid in the desired peptide sequence.
- **Cleavage:** Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically accomplished using a strong acid like anhydrous hydrofluoric acid (HF).

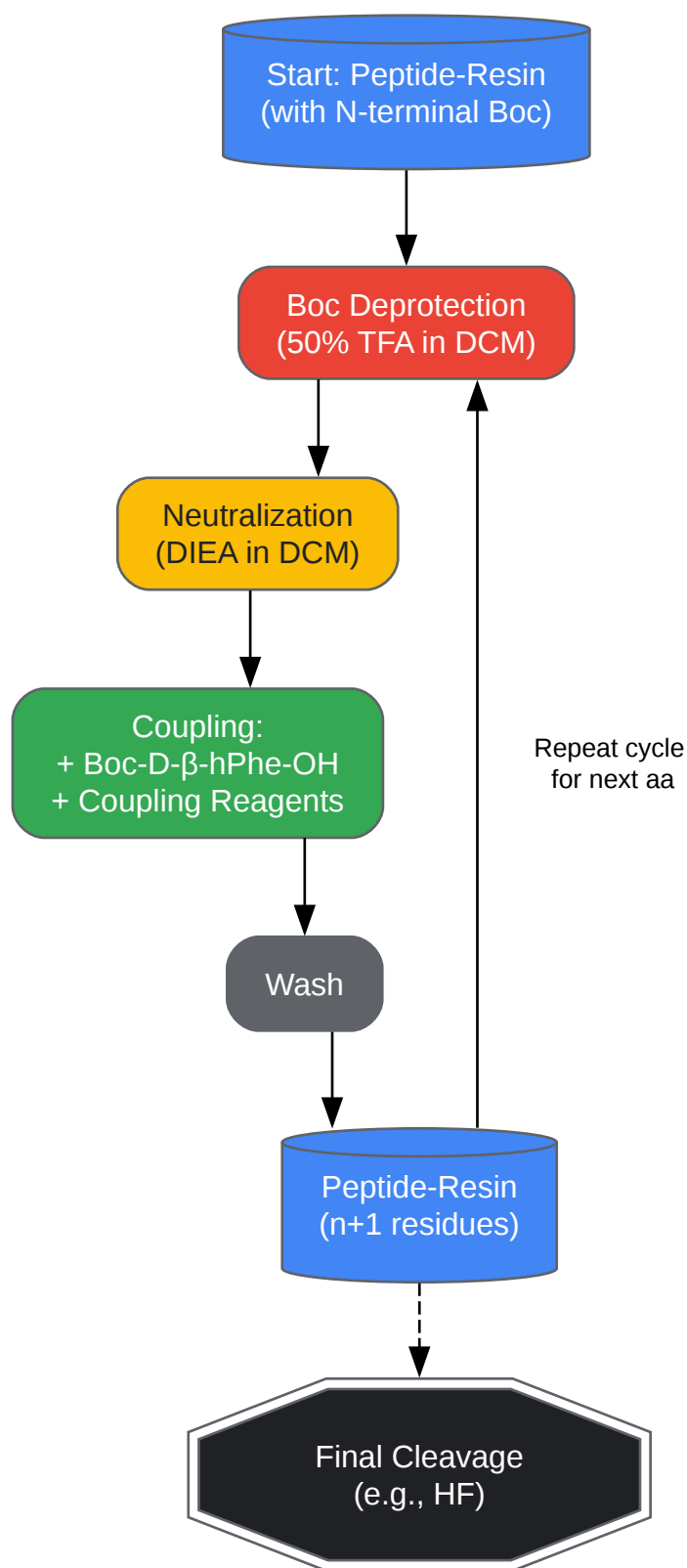
## Logical and Experimental Workflows

The following diagrams illustrate the key experimental workflows involving Boc-D- $\beta$ -homophenylalanine.



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Synthesis of Boc-D- $\beta$ -homophenylalanine.



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